molecular formula C42H69O6P B12522125 Phosphorous acid--2,4-dibutylphenol (1/3) CAS No. 676591-69-8

Phosphorous acid--2,4-dibutylphenol (1/3)

Cat. No.: B12522125
CAS No.: 676591-69-8
M. Wt: 701.0 g/mol
InChI Key: UTARPJCLNISQLW-UHFFFAOYSA-N
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Description

Phosphorous acid–2,4-dibutylphenol (1/3) is a chemical compound that combines phosphorous acid with 2,4-dibutylphenol in a 1:3 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid–2,4-dibutylphenol (1/3) typically involves the reaction of phosphorous acid with 2,4-dibutylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or methanol, to facilitate the interaction between the reactants. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of phosphorous acid–2,4-dibutylphenol (1/3) may involve large-scale reactors and advanced purification techniques to obtain high-purity products. The use of automated systems and continuous monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid–2,4-dibutylphenol (1/3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions may lead to the formation of phosphorous-containing intermediates.

    Substitution: The phenolic group in 2,4-dibutylphenol can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenolic compounds.

Scientific Research Applications

Phosphorous acid–2,4-dibutylphenol (1/3) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorous acid–2,4-dibutylphenol (1/3) involves its interaction with specific molecular targets. The phosphorous acid component can act as a reducing agent, while the phenolic group can participate in redox reactions. These interactions can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid–2,4-dibutylphenol (1/3): Similar in structure but contains phosphoric acid instead of phosphorous acid.

    Phosphorous acid–2,4-di-tert-butylphenol (1/3): Contains tert-butyl groups instead of butyl groups.

Uniqueness

Phosphorous acid–2,4-dibutylphenol (1/3) is unique due to its specific combination of phosphorous acid and 2,4-dibutylphenol, which imparts distinct chemical properties and reactivity

Properties

CAS No.

676591-69-8

Molecular Formula

C42H69O6P

Molecular Weight

701.0 g/mol

IUPAC Name

2,4-dibutylphenol;phosphorous acid

InChI

InChI=1S/3C14H22O.H3O3P/c3*1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2;1-4(2)3/h3*9-11,15H,3-8H2,1-2H3;1-3H

InChI Key

UTARPJCLNISQLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.OP(O)O

Origin of Product

United States

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